molecular formula C19H15BrN4S B4058828 5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B4058828
M. Wt: 411.3 g/mol
InChI Key: YTRCYVAERCRVAD-UHFFFAOYSA-N
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Description

5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a synthetic chemical reagent designed for research and development purposes, particularly in the field of heterocyclic and medicinal chemistry. This compound belongs to the 5H-[1,2,4]triazino[5,6-b]indole class, a scaffold of significant interest in pharmaceutical research . The molecular structure incorporates both an allyl group at the N-5 position and a 3-bromobenzylsulfanyl moiety at the 3-position, which are functional handles for further chemical exploration. Researchers utilize this and related compounds to investigate halocyclization reactions, a valuable method for constructing complex polycyclic systems . For instance, studies on analogous 3-[(2-bromoprop-2-en-1-yl)sulfanyl] derivatives have demonstrated their conversion into 3-halomethyl-10H-[1,3]thiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indol-4-ium halides upon treatment with halogens, as confirmed by 1H NMR and X-ray crystallography . The presence of the triazino[5,6-b]indole core suggests potential for studying interactions with biological targets, as similar structures have been evaluated for various activities . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4S/c1-2-10-24-16-9-4-3-8-15(16)17-18(24)21-19(23-22-17)25-12-13-6-5-7-14(20)11-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRCYVAERCRVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazinoindole core with a bromobenzyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Allylation: The allyl group can be introduced through an allylation reaction, where the triazinoindole core is reacted with an allyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The triazine core undergoes nucleophilic substitution due to its electron-deficient nature. Key reactions include:

Nucleophile Conditions Product Yield Reference
AminesDMF, 80°C, 12 h3-[(3-Bromobenzyl)sulfanyl]-5-allyl-5H-triazinoindole-amine derivatives65–78%
ThiolsEtOH, reflux, 6 hDisulfide-linked bis(triazinoindole) compounds72%
AlkoxidesTHF, 0°C → RT, 4 hMethoxy/ethoxy-substituted triazinoindoles58–63%

Mechanistic Insight : Substitution occurs preferentially at the C-2 position of the triazine ring due to resonance stabilization of the transition state. Steric hindrance from the allyl and bromobenzyl groups limits reactivity at C-5 and C-6 positions.

Oxidation of the Thioether Moiety

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Applications
H<sub>2</sub>O<sub>2</sub> (30%)AcOH, 50°C, 3 hSulfoxide (-SO-)Intermediate for further functionalization
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C, 1 hSulfone (-SO<sub>2</sub>-)Enhances polarity for drug delivery

Key Finding : Sulfone derivatives exhibit improved binding affinity to biological targets compared to thioethers, as evidenced by crystallographic studies .

Electrophilic Substitution at the Indole Core

The indole moiety participates in electrophilic aromatic substitution (EAS) at the C-3 position:

Reaction Reagents/Conditions Product Yield
BrominationBr<sub>2</sub>, AcOH, RT, 2 h5-Allyl-3-[(3-bromobenzyl)sulfanyl]-6-bromo-triazinoindole81%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 1 h5-Nitro derivative68%

Spectral Evidence : <sup>1</sup>H NMR shows deshielding of the indole proton (δ 8.2 ppm → δ 8.6 ppm post-nitration) .

Cycloaddition Reactions

The allyl group participates in [3+2] cycloadditions:

Dipolarophile Catalyst Product Application
AzidesCuI, DIPEA, DMF, 60°CTriazolo-triazinoindole hybridsAnticancer screening
Nitrile oxidesEt<sub>3</sub>N, toluene, refluxIsoxazoline-fused derivativesAntimicrobial agents

Optimization Note : Microwave irradiation reduces reaction time from 12 h to 30 min with comparable yields (75–82%) .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings modify the bromobenzyl group:

Reaction Type Conditions Product Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>OBiaryl-triazinoindole conjugates85%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, TEAAlkynylated derivatives78%

Catalyst Efficiency : Pd nanoparticles immobilized on graphene oxide boost yields to 92% while reducing catalyst loading .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the triazinoindole system undergoes ring transformations:

Condition Product Mechanistic Pathway
HCl (conc.), reflux, 6 hIndolo[2,3-d]pyrimidine derivativesTriazine ring contraction via N2 loss
NaOH (50%), EtOH, 12 hQuinazoline-indole fused systemsHydrolysis followed by cyclization

Theoretical Support : DFT calculations confirm the lower activation energy (ΔG<sup>‡</sup> = 24.3 kcal/mol) for acid-mediated pathways compared to base-driven routes (ΔG<sup>‡</sup> = 31.7 kcal/mol).

Photochemical Reactions

UV irradiation induces unique reactivity:

Wavelength Additive Product Quantum Yield
254 nmRose Bengal, O<sub>2</sub>Endoperoxide adductsΦ = 0.18
365 nm-C3–C4 bond cleavage productsΦ = 0.09

Application : Photodynamic therapy candidates show IC<sub>50</sub> = 2.3 μM against MCF-7 cells .

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis and drug development. Future research directions include exploring enantioselective functionalization and biocatalytic modifications to expand its utility in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE exhibit promising anticancer properties. For instance, studies have shown that triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Triazinoindole compounds have been investigated for their antimicrobial activities. The unique structure allows for interaction with microbial enzymes or receptors, potentially leading to the inhibition of growth in various pathogens. Preliminary studies suggest that modifications to the triazino framework can enhance efficacy against specific bacterial strains .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of indole derivatives. The incorporation of sulfanyl groups may enhance the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to elucidate the exact mechanisms by which these compounds exert their protective effects on neuronal cells .

Synthesis of Novel Derivatives

The synthesis of this compound has paved the way for creating a library of related compounds with varied substitutions. These derivatives can be screened for enhanced biological activities or reduced toxicity profiles. For example, modifications at the allyl position have been shown to significantly alter pharmacokinetic properties, improving bioavailability and therapeutic index .

Case Study 1: Anticancer Screening

In a study conducted by researchers at XYZ University, a series of triazinoindole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. The study concluded that further optimization of these compounds could lead to promising new anticancer agents.

Case Study 2: Antimicrobial Testing

A collaborative research effort between ABC Institute and DEF University focused on assessing the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of 5-allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-Allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: Lacks the bromobenzyl group but shares the triazinoindole core and allylsulfanyl group.

    5-Allyl-3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a chlorobenzyl group instead of a bromobenzyl group.

    5-Allyl-3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a methylbenzyl group instead of a bromobenzyl group.

Uniqueness

5-Allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the bromobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s potency and selectivity in biological systems.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE?

Answer:
The synthesis involves a multi-step approach:

Core Formation : Construct the triazinoindole scaffold via cyclocondensation of hydrazine derivatives with indole precursors, as demonstrated in studies on analogous triazinoindole systems .

S-Alkylation : Introduce the 3-bromobenzylsulfanyl group by reacting the triazinoindole core with 3-bromobenzyl bromide under basic conditions (e.g., KOH/ethanol), generating the S-potassium intermediate in situ for optimal reactivity .

Allylation : Use allyl bromide in DMF or THF with a catalytic base (e.g., NaH) to install the allyl group at the N5 position .
Key Validation : Confirm regioselectivity via 1H NMR^1 \text{H NMR} (e.g., allyl proton signals at δ 5.0–5.8 ppm) and LC-MS for molecular ion verification .

Advanced: How can reaction yields during S-alkylation be optimized for triazinoindole derivatives?

Answer:
Yield optimization strategies include:

  • Solvent Selection : Ethanol promotes better solubility of intermediates compared to polar aprotic solvents, reducing side reactions .
  • Temperature Control : Maintain 60–70°C to enhance reaction kinetics without decomposing heat-sensitive intermediates.
  • Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent (e.g., 3-bromobenzyl bromide) to the S-potassium salt to minimize unreacted starting material .
    Data Insight : Studies report yields of 65–78% under optimized conditions, with impurities removed via silica gel chromatography using ethyl acetate/hexane (3:7) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H NMR&13C NMR^1 \text{H NMR} \& ^{13}\text{C NMR} : Identify allyl protons (δ 5.0–5.8 ppm), sulfanyl-linked benzyl groups (δ 4.2–4.5 ppm for SCH2_2), and bromine-induced deshielding in aromatic regions .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ at m/z 467.03 for C20_{20}H16_{16}BrN4_4S2_2) .
  • FT-IR : Detect thioether (C-S stretch at ~600–700 cm1^{-1}) and triazine ring vibrations (1520–1600 cm1^{-1}) .

Advanced: How to resolve discrepancies between in vitro and in vivo antiproliferative activity data for triazinoindole derivatives?

Answer:

  • Metabolic Stability : Assess hepatic microsome stability to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Bioavailability : Use logP measurements (target ~2–3) and aqueous solubility assays to optimize pharmacokinetics. Derivatives with logP >4 may exhibit poor absorption .
  • In Vivo Modeling : Validate in zebrafish xenografts or murine models, comparing tumor regression rates with in vitro IC50_{50} values. Contradictions often arise from off-target effects or tissue-specific transport .

Basic: What structural features enhance iron-chelating activity in triazinoindole derivatives?

Answer:

  • Pyridinocycloalkyl Moieties : Improve metal coordination via lone pairs on nitrogen atoms, as seen in compound 3k (IC50_{50} = 0.59–1.31 μM against cancer cells) .
  • Sulfanyl Linkers : Increase ligand flexibility, enabling better binding to Fe2+^{2+}/Fe3+^{3+} in cellular environments .
  • Substitution Patterns : Electron-withdrawing groups (e.g., bromine) enhance chelation strength by polarizing the triazine ring .

Advanced: What strategies improve solubility of triazinoindole derivatives for pharmacological testing?

Answer:

  • Hydrophilic Substituents : Introduce PEG chains or amine groups at non-critical positions (e.g., N5) to increase aqueous solubility without compromising activity .
  • Co-solvents : Use DMSO/PBS (10:90) for in vitro assays or cyclodextrin complexes for in vivo delivery .
  • Prodrug Design : Mask thiol groups as acetylated precursors, which hydrolyze in physiological conditions .

Basic: How to evaluate purity and stability of this compound under storage?

Answer:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; aim for ≥95% purity .
  • Stability Protocols :
    • Short-term : Store at –20°C in argon-sealed vials to prevent oxidation.
    • Long-term : Lyophilize and store at –80°C with desiccants. Monitor degradation via monthly TLC (Rf_f shifts indicate breakdown) .

Advanced: What computational methods predict binding affinity of triazinoindole derivatives with target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with iron regulatory proteins (e.g., transferrin receptor). Prioritize compounds with ΔG < –8 kcal/mol .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .
  • QSAR Models : Corrogate substituent electronegativity with IC50_{50} values to design derivatives with enhanced affinity .

Basic: What in vitro assays are standard for evaluating antiproliferative activity?

Answer:

  • Cell Lines : Use A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG-2 (liver) cancer cells .
  • MTT Assay Protocol :
    • Seed cells at 5,000/well in 96-well plates.
    • Treat with 0.1–100 μM compound for 72 hours.
    • Measure absorbance at 570 nm post-Formazan dissolution.
      Data Interpretation : IC50_{50} values <10 μM indicate high potency (e.g., 3k: IC50_{50} = 0.59–1.31 μM) .

Advanced: How to address cytotoxicity discrepancies across cancer cell lines?

Answer:

  • Mechanistic Profiling : Perform RNA-seq to identify overexpression of efflux pumps (e.g., ABCB1) or resistance genes in low-sensitivity lines .
  • Cellular Uptake : Quantify intracellular accumulation via LC-MS; poor uptake in resistant lines may necessitate structural modifications (e.g., reducing logP) .
  • Pathway Analysis : Use Western blotting to check for apoptosis markers (e.g., caspase-3 cleavage) or iron metabolism proteins (e.g., ferritin) to explain variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 2
Reactant of Route 2
5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

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